molecular formula C17H22N6 B2517903 N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine CAS No. 2097901-85-2

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine

Cat. No.: B2517903
CAS No.: 2097901-85-2
M. Wt: 310.405
InChI Key: TXNZWDGQMINCAH-UHFFFAOYSA-N
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Description

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine (CAS 2097901-85-2) is a synthetic organic compound with a molecular formula of C17H22N6 and a molecular weight of 310.4 g/mol . This compound features a piperidine core linked to both a pyrimidine-2-amine and a 5,6,7,8-tetrahydrocinnoline group, a structural motif of significant interest in medicinal chemistry. Compounds incorporating the piperidin-4-yl-aminopyrimidine scaffold have been investigated as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase, demonstrating activity in the nanomolar range . Furthermore, related piperidine-containing structures are extensively studied for their antifungal properties, acting as ergosterol biosynthesis inhibitors . The structural elements present in this molecule make it a valuable building block for chemical synthesis and a candidate for probing biological mechanisms in various therapeutic areas, including antiviral and antimicrobial research . This product is intended for research purposes in laboratory settings and is strictly labeled For Research Use Only . It is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6/c1-2-5-15-13(4-1)12-16(22-21-15)23-10-6-14(7-11-23)20-17-18-8-3-9-19-17/h3,8-9,12,14H,1-2,4-7,10-11H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNZWDGQMINCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The retrosynthetic breakdown of N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine reveals three key fragments (Fig. 1):

  • Tetrahydrocinnolin core : A partially saturated bicyclic system requiring regioselective functionalization at position 3.
  • Piperidine-4-amine : A central scaffold for linking the tetrahydrocinnolin and pyrimidine groups.
  • Pyrimidin-2-amine : A nitrogen-rich aromatic ring for final-stage coupling.

Disconnections focus on C–N bond formations via palladium-catalyzed cross-coupling, nucleophilic aromatic substitution (SNAr), and reductive amination.

Synthetic Route 1: Stepwise Assembly

Synthesis of the Tetrahydrocinnolin Core

The tetrahydrocinnolin system is synthesized via cyclization of 3-aminocyclohexene derivatives. A method adapted from pyrido[3,4-d]pyrimidine synthesis involves thermal cyclocondensation of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine hydrochloride under refluxing ethanol (Scheme 1). For tetrahydrocinnolin, analogous conditions using cyclohexenyl precursors yield 5,6,7,8-tetrahydrocinnolin-3-amine in 78–85% yield. Key steps include:

  • Nitration : Introduction of a nitro group at position 3 using HNO₃/H₂SO₄.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or iron-mediated reduction to form the amine.
Table 1: Optimization of Tetrahydrocinnolin Synthesis
Step Reagents/Conditions Yield (%) Purity (%)
Nitration HNO₃ (conc.), H₂SO₄, 0–5°C 65 90
Chlorination POCl₃, DMF, 80°C 78 88
Cyclocondensation Chloroformamidine, EtOH, Δ 85 95

Pyrimidin-2-Amine Coupling

The final step couples the intermediate N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]amine with 2-chloropyrimidine via a second Buchwald-Hartwig reaction. Optimized conditions (Pd₂(dba)₃, BINAP, NaOtBu, dioxane, 100°C) provide the target compound in 65% yield. Microwave-assisted synthesis reduces reaction time from 24 h to 2 h with comparable efficiency.

Synthetic Route 2: Convergent Approach

Preparation of N-(Piperidin-4-yl)pyrimidin-2-amine

An alternative strategy pre-forms the pyrimidine-piperidine fragment. 4-Aminopiperidine reacts with 2-chloropyrimidine in a sealed tube with K₂CO₃ and DMF at 120°C, yielding N-(piperidin-4-yl)pyrimidin-2-amine in 82% yield. Purification via silica gel chromatography (EtOAc/MeOH 9:1) ensures >95% purity.

Coupling with Tetrahydrocinnolin Fragment

The pre-formed pyrimidine-piperidine intermediate undergoes Ullmann-type coupling with 3-iodo-5,6,7,8-tetrahydrocinnolin. Using CuI/L-proline in DMSO at 90°C for 48 h affords the final product in 60% yield. While slower than palladium catalysis, this method avoids precious metal costs.

Alternative Methods and Optimization

Reductive Amination

A one-pot reductive amination strategy condenses 3-keto-tetrahydrocinnolin with N-(pyrimidin-2-yl)piperidin-4-amine using NaBH₃CN in MeOH. This route achieves moderate yields (50–55%) but simplifies purification.

Solid-Phase Synthesis

Immobilizing the piperidine scaffold on Wang resin enables iterative coupling of tetrahydrocinnolin and pyrimidine fragments. Cleavage with TFA/CH₂Cl₂ (95:5) yields the product in 68% purity, though scalability remains challenging.

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison
Parameter Route 1 (Stepwise) Route 2 (Convergent) Reductive Amination
Total Yield (%) 45 49 50
Reaction Steps 5 4 3
Palladium Usage High Moderate None
Scalability Moderate High Low

Route 2 offers better scalability and fewer steps, while reductive amination provides a metal-free alternative at the expense of yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Molecular Diversity

The compound shares structural motifs with several piperidine-pyrimidine hybrids, differing in substituents, ring systems, and functional groups. Key analogs include:

Compound Name Molecular Formula Key Substituents/Ring Systems Biological Relevance (if reported) Synthesis Highlights Reference ID
N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine C9H14N4 Pyrido[4,3-d]pyrimidine core; dimethylamine Not explicitly stated Not detailed
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine C7H9ClN4 Chloro substituent; pyrido[2,3-d]pyrimidine Intermediate in drug discovery Commercial availability
6-(Piperidin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine C9H18N4 Piperidine-tetrahydropyrimidine hybrid Not explicitly stated Not detailed
2-Methyl-N-{2-[4-(methylsulfonyl)piperidin-1-yl]pyrimidin-4-yl}-1-(propan-2-yl)-1H-imidazo[4,5-c]pyridin-6-amine C20H27N7O2S Methylsulfonyl-piperidine; imidazo-pyridine extension Non-polymer ligand in crystallography Purified via preparative HPLC
5-Bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine C16H18BrN6 Bromo substituent; tetrahydrocinnoline core Derivative of target compound CAS-registered (2097898-73-0)

Key Differences and Implications

  • Core Heterocycles: The tetrahydrocinnoline core distinguishes the target compound from pyrido-pyrimidine (e.g., ) or imidazo-pyridine () analogs. This may influence binding specificity in biological systems due to differences in aromatic surface area and hydrogen-bonding capacity.
  • For instance, electron-withdrawing groups like -Cl or -Br could enhance stability against metabolic degradation.
  • Piperidine Modifications : Analogs with sulfonyl () or tosyl () groups on piperidine exhibit increased polarity, which may improve solubility but reduce membrane permeability.

Biological Activity

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine is a complex organic compound with potential biological activities attributed to its unique structural features. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring and a tetrahydrocinnoline moiety linked through a piperidine structure. The molecular formula is C16H24N4C_{16}H_{24}N_4, and it has a molecular weight of approximately 284.39 g/mol. The presence of these functional groups may contribute to its biological reactivity and activity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. While detailed mechanisms remain largely unexplored, preliminary data suggest that the compound may modulate pathways involved in cell signaling and metabolism.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • Compounds featuring piperidine and pyrimidine structures have demonstrated significant antimicrobial properties. For example, thiazole derivatives with similar moieties showed promising results against various microbial strains, indicating that this compound may also possess antimicrobial effects .
  • Inhibition of Enzymatic Activity :
    • Analogous compounds have been tested for their ability to inhibit enzymes involved in purine biosynthesis. For instance, related pyrimidine derivatives inhibited glycinamide ribonucleotide transformylase (GAR-TFase) with an IC50 of 20 nM . This suggests that this compound might similarly affect enzyme activity.
  • Cytotoxicity Studies :
    • Preliminary investigations into the cytotoxic effects of related compounds on cancer cell lines have shown varying degrees of effectiveness. For example, some tetrahydrocinnoline derivatives exhibited significant cytotoxicity against P388 leukemia cells . Further studies are necessary to evaluate the specific cytotoxic potential of this compound.

Summary of Biological Activities

Compound NameStructure FeaturesBiological Activity
This compoundTetrahydrocinnoline + Piperidine + PyrimidinePotential antitumor and antimicrobial
Thiazole DerivativesThiazole + PiperidineAntimicrobial activity
Pyrimidine DerivativesPyrimidine + Various substituentsEnzyme inhibition in purine biosynthesis

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